REACTION_SMILES
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[NH2:11][c:12]1[s:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][n:16]1.[c:1]1([CH3:10])[c:2]([C:7](=[O:8])[Cl:9])[cH:3][cH:4][cH:5][cH:6]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[c:1]1([CH3:10])[c:2]([C:7](=[O:8])[NH:11][c:12]2[s:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][n:16]2)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc([N+](=O)[O-])s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccccc1C(=O)Nc1ncc([N+](=O)[O-])s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |